molecular formula C22H17N3O B5762606 3-Benzyl-7-ethynyl-6-methyl-5-phenylpyrrolo[3,2-d]pyrimidin-4-one

3-Benzyl-7-ethynyl-6-methyl-5-phenylpyrrolo[3,2-d]pyrimidin-4-one

Cat. No.: B5762606
M. Wt: 339.4 g/mol
InChI Key: LLARZOYZDFQPMT-UHFFFAOYSA-N
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Description

3-Benzyl-7-ethynyl-6-methyl-5-phenylpyrrolo[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrrolopyrimidine class. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core substituted with benzyl, ethynyl, methyl, and phenyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-7-ethynyl-6-methyl-5-phenylpyrrolo[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[3,2-d]pyrimidine core.

    Introduction of Substituents: The benzyl, ethynyl, methyl, and phenyl groups are introduced through various substitution reactions. These reactions may involve the use of reagents such as benzyl bromide, ethynyl lithium, methyl iodide, and phenyl magnesium bromide.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-7-ethynyl-6-methyl-5-phenylpyrrolo[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where substituents on the pyrrolo[3,2-d]pyrimidine core are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl bromide in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Benzyl-7-ethynyl-6-methyl-5-phenylpyrrolo[3,2-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound’s potential biological activity makes it a candidate for studies in cell biology and biochemistry. It may interact with specific proteins or enzymes, influencing cellular processes.

    Medicine: Research into the compound’s pharmacological properties could lead to the development of new therapeutic agents. Its structure suggests potential activity against certain diseases or conditions.

    Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-Benzyl-7-ethynyl-6-methyl-5-phenylpyrrolo[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Benzyl-7-ethynyl-6-methyl-5-phenylpyrrolo[3,2-d]pyrimidin-4-one: shares similarities with other pyrrolopyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties. The combination of benzyl, ethynyl, methyl, and phenyl groups on the pyrrolo[3,2-d]pyrimidine core imparts distinct reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

3-benzyl-7-ethynyl-6-methyl-5-phenylpyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O/c1-3-19-16(2)25(18-12-8-5-9-13-18)21-20(19)23-15-24(22(21)26)14-17-10-6-4-7-11-17/h1,4-13,15H,14H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLARZOYZDFQPMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C3=CC=CC=C3)C(=O)N(C=N2)CC4=CC=CC=C4)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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